molecular formula C8H11Cl2N B1590009 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride CAS No. 90389-46-1

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B1590009
CAS No.: 90389-46-1
M. Wt: 192.08 g/mol
InChI Key: QTZCFTGBUZFEFR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound has gained attention due to its psychoactive properties and presence in the recreational drug market .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Reductive Amination: The 3-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride involves interactions with monoamine transporters, particularly the dopamine transporter. This interaction leads to increased levels of dopamine in the synaptic cleft, resulting in stimulant effects. The compound’s psychoactive properties are attributed to its ability to inhibit the reuptake of dopamine, thereby enhancing dopaminergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific interaction with the dopamine transporter, leading to pronounced stimulant effects. Its structural features, such as the presence of a chlorine atom on the phenyl ring, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZCFTGBUZFEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509039
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-46-1
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-chlorophenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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